molecular formula C24H27NO5 B11166549 6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11166549
M. Wt: 409.5 g/mol
InChI Key: OBBYMWBLBQQRLE-UHFFFAOYSA-N
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Description

6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic compound with a unique structure that combines elements of furochromen and isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the furochromen core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the isoquinoline moiety: This step involves the coupling of the furochromen core with an isoquinoline derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and hydroxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3,5-DIMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE apart from similar compounds is its specific combination of functional groups and structural elements. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

6-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-3,5-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C24H27NO5/c1-14-13-29-20-11-21-18(9-17(14)20)15(2)19(23(27)30-21)10-22(26)25-8-7-24(28)6-4-3-5-16(24)12-25/h9,11,13,16,28H,3-8,10,12H2,1-2H3

InChI Key

OBBYMWBLBQQRLE-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCC5(CCCCC5C4)O)C

Origin of Product

United States

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